N~1~-Tetradecylbutane-1,4-diamine
Description
N~1~-Tetradecylbutane-1,4-diamine is a synthetic aliphatic diamine characterized by a 14-carbon tetradecyl chain attached to the N~1~ position of a butane-1,4-diamine backbone. This structure confers enhanced lipophilicity compared to shorter-chain polyamines like putrescine (butane-1,4-diamine) or spermidine, enabling unique interactions with biological membranes and hydrophobic systems .
Properties
CAS No. |
53832-34-1 |
|---|---|
Molecular Formula |
C18H40N2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
N'-tetradecylbutane-1,4-diamine |
InChI |
InChI=1S/C18H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19/h20H,2-19H2,1H3 |
InChI Key |
BCTYVVCXDNPDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Tetradecylbutane-1,4-diamine can be achieved through several methods. One common approach involves the reaction of 1,4-dibromobutane with tetradecylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by the amino groups from tetradecylamine.
Industrial Production Methods
In an industrial setting, the production of N1-Tetradecylbutane-1,4-diamine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-Tetradecylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of N1-Tetradecylbutane-1,4-diamine.
Reduction: Secondary amines with reduced nitrogen functionality.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N~1~-Tetradecylbutane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N1-Tetradecylbutane-1,4-diamine involves its interaction with biological membranes and proteins. The long tetradecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity. Additionally, the amino groups can form hydrogen bonds with protein residues, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Natural Polyamines: Putrescine and Spermidine
Putrescine (Butane-1,4-diamine)
- Structure : Linear aliphatic diamine (C~4~H~12~N~2~).
- Molecular Weight : 88.15 g/mol .
- Key Roles : Essential in cell growth, DNA stabilization, and stress response .
- Properties : High water solubility, rapid cellular uptake.
- Contrast : Lacks the tetradecyl chain, limiting membrane permeability and lipophilicity.
Spermidine (N-(3-Aminopropyl)butane-1,4-diamine)
- Structure: C~7~H~19~N~3~, with an additional aminopropyl group.
- Key Roles : Autophagy induction, anti-aging effects .
- Contrast : The tetradecyl derivative’s extended alkyl chain may enhance antimicrobial activity but reduce solubility compared to spermidine’s shorter, polar structure.
Functional Insight : While natural polyamines like putrescine and spermidine are critical in metabolism, N~1~-Tetradecylbutane-1,4-diamine’s hydrophobic tail likely shifts its application toward surfactant or membrane-disrupting roles, such as in drug delivery or antimicrobial formulations .
Aromatic Diamines: Benzene-1,4-diamine
Benzene-1,4-diamine
- Structure : Aromatic ring with two amine groups at para positions.
- Molecular Weight : 108.14 g/mol .
- Key Applications : Redox-active inhibitor of amyloid-beta (Aβ) aggregation in neurodegenerative diseases .
- Mechanism : Forms chemical adducts with Aβ peptides via redox modulation .
- Contrast : Unlike the aliphatic this compound, benzene-1,4-diamine’s aromatic structure enables π-π interactions and redox activity, making it unsuitable for lipid-rich environments but effective in targeting protein aggregates.
Cyclohexane-Based Host Molecules
trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine
- Structure : Cyclohexane backbone with bulky xanthenyl substituents .
- Key Applications: Selective encapsulation of xylene and ethylbenzene isomers in separation technologies .
- Properties : Rigid, preorganized cavity for guest selectivity.
- Contrast : The tetradecylbutane derivative’s linear structure lacks the steric bulk required for molecular encapsulation but may excel in forming micelles or liposomal systems.
Pharmaceutical and Industrial Diamines
Benzathine Benzylpenicillin
Ametryn (N-Ethyl-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)
- Application : Herbicide .
- Contrast: Heterocyclic triazine-based diamines prioritize electrophilic reactivity, unlike the non-reactive aliphatic backbone of the tetradecylbutane analog.
Data Table: Structural and Functional Comparison
*Calculated based on formula C~18~H~40~N~2~.
Research Findings and Mechanistic Insights
- Lipophilicity vs. Solubility : The tetradecyl chain in this compound enhances membrane penetration but reduces aqueous solubility compared to natural polyamines like putrescine .
- Lack of Redox Activity : Unlike benzene-1,4-diamine, the aliphatic structure avoids redox-driven reactions, favoring physical interactions over chemical modifications .
- Industrial Potential: Its long alkyl chain aligns with surfactant applications, whereas cyclohexane-based diamines prioritize molecular recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
